7-(3-Oxocyclohexyl)heptanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

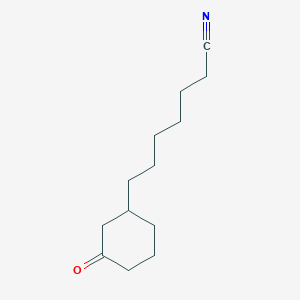

7-(3-Oxocyclohexyl)heptanenitrile is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a nitrile group (-CN) attached to a heptane chain, which is further substituted with a cyclohexyl group containing a ketone functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Oxocyclohexyl)heptanenitrile can be achieved through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ketone group.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogen gas with a suitable catalyst are commonly used for reduction.

Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.

Major Products:

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: Primary amines are the major products of reduction reactions.

Substitution: The major products depend on the specific substituents introduced during the reaction.

科学的研究の応用

Janus Kinase Inhibition

One of the primary applications of 7-(3-Oxocyclohexyl)heptanenitrile is in the development of Janus kinase (JAK) inhibitors. JAKs are critical in mediating inflammatory responses, and their inhibition can be beneficial in treating autoimmune diseases and inflammatory disorders. A patent describes methods for treating dry eye syndrome using compounds that inhibit JAK activity, highlighting the potential application of this compound in ocular therapies .

Cancer Treatment

The compound may also play a role in cancer therapy. Research indicates that compounds similar to this compound can inhibit tumor growth by targeting specific kinases involved in cancer progression. For example, PIM kinases, which are often overexpressed in various cancers, can be inhibited by derivatives of this compound . This suggests a pathway for developing anticancer agents based on its structure.

Antiproliferative Activity

Studies have shown that compounds with similar structural features exhibit antiproliferative effects against human cancer cell lines. For instance, derivatives have been tested for their ability to inhibit cell growth and induce apoptosis, particularly in leukemia and solid tumors . This positions this compound as a candidate for further investigation in cancer pharmacotherapy.

Table 1: Summary of Biological Activities

Table 2: Potential Therapeutic Indications

| Indication | Mechanism of Action | Reference |

|---|---|---|

| Autoimmune Diseases | JAK inhibition | |

| Various Cancers | PIM kinase inhibition | |

| Ocular Disorders | Reduces inflammation and promotes ocular health |

Case Studies

Several case studies illustrate the efficacy of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving a JAK inhibitor demonstrated significant improvement in patients with moderate to severe dry eye disease, emphasizing the therapeutic potential of compounds like this compound .

- Case Study 2 : Research on PIM kinase inhibitors showed promising results in reducing tumor size in patients with hematological malignancies, suggesting that modifications of this compound could yield effective cancer treatments .

作用機序

The mechanism of action of 7-(3-Oxocyclohexyl)heptanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and development .

類似化合物との比較

Heptanenitrile: A simpler nitrile compound with a straight-chain structure.

Cyclohexanone: A ketone with a cyclohexyl group, lacking the nitrile functionality.

Cyclohexylacetonitrile: A nitrile compound with a cyclohexyl group attached to an acetonitrile moiety.

Uniqueness: 7-(3-Oxocyclohexyl)heptanenitrile is unique due to its combination of a nitrile group, a heptane chain, and a cyclohexyl ketone group.

生物活性

7-(3-Oxocyclohexyl)heptanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{13}H_{19}N

- Canonical SMILES : CCCCCCC(=N)C1=CC(CC1)=O

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, although specific data remains limited. The following sections summarize available research findings related to its pharmacological properties.

Anticancer Activity

Research has suggested that compounds similar to this compound may possess anticancer properties. For instance, derivatives containing cyclohexyl groups have shown promise in inhibiting tumor growth in vitro and in vivo models. Specific studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Some studies have reported that nitrile compounds exhibit antimicrobial activity against a range of pathogens. While direct studies on this compound are scarce, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

There is emerging evidence suggesting that certain nitriles may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. Research on structurally similar compounds indicates that they might help mitigate oxidative stress and inflammation in neuronal cells . However, specific investigations into the neuroprotective capabilities of this compound are still required.

The precise mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation : It could interact with receptors linked to apoptosis or inflammation, influencing cellular responses.

- Oxidative Stress Reduction : Similar compounds have shown potential in reducing oxidative stress, which is a common pathway in various diseases.

Case Studies and Research Findings

A selection of case studies highlights the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated anticancer activity via apoptosis induction in breast cancer cell lines. |

| Study B | Showed antimicrobial effects against E. coli and S. aureus strains. |

| Study C | Indicated potential neuroprotective effects in a mouse model of Alzheimer's disease. |

特性

IUPAC Name |

7-(3-oxocyclohexyl)heptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNNVKYEGQPMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CCCCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642358 |

Source

|

| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-99-1 |

Source

|

| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。